molecular formula C11H14N2O4 B3352148 Diethyl 6-methylpyridazine-3,4-dicarboxylate CAS No. 42602-57-3

Diethyl 6-methylpyridazine-3,4-dicarboxylate

Cat. No.: B3352148
CAS No.: 42602-57-3
M. Wt: 238.24 g/mol
InChI Key: LUQFYSUKUVPSLC-UHFFFAOYSA-N
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Description

Diethyl 6-methylpyridazine-3,4-dicarboxylate is a pyridazine-based building block of interest in medicinal and organic chemistry research. As an ester-substituted heterocycle, it serves as a versatile synthetic intermediate for the construction of more complex molecules. Researchers utilize such compounds in developing pharmacologically active agents , studying corrosion inhibition , and exploring new materials. Its structure, featuring dicarboxylate groups on a nitrogenous ring, makes it a potential precursor for ligands in metal-organic frameworks (MOFs) and catalysis . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

diethyl 6-methylpyridazine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-16-10(14)8-6-7(3)12-13-9(8)11(15)17-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQFYSUKUVPSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC(=C1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305737
Record name MLS003106891
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Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42602-57-3
Record name 3,4-Pyridazinedicarboxylic acid, 6-methyl-, 3,4-diethyl ester
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Preparation Methods

The synthesis of diethyl 6-methylpyridazine-3,4-dicarboxylate typically involves the reaction of 6-methylpyridazine-3,4-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl 6-methylpyridazine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Diethyl 6-methylpyridazine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 6-methylpyridazine-3,4-dicarboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Dimethyl 5-Hydroxy-6-methylpyridine-3,4-dicarboxylate

  • Structural Differences : Replaces the pyridazine ring with a pyridine ring and introduces a hydroxyl group at the 5-position. The ester groups are methyl rather than ethyl.
  • Methyl esters lower molecular weight (321.33 g/mol vs. 391.46 g/mol for related compounds) and may reduce boiling points compared to ethyl esters .
  • Applications : Likely used in synthetic intermediates for hydroxypyridine-based pharmaceuticals.

Diethyl 6-Acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate

  • Structural Differences : Features a fused pyrido-pyrazine ring system with an acetyl substituent and a partially saturated dihydro structure.
  • The acetyl group introduces a ketone moiety, enabling nucleophilic additions or condensations.
  • Applications : Suitable as a precursor for nitrogen-rich heterocycles in materials science .

Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate

  • Structural Differences: Replaces the pyridazine ring with a thiophene (sulfur-containing) ring and adds amino groups at the 2- and 5-positions.
  • Impact on Properties: Amino groups confer basicity and reactivity toward electrophilic substitution, contrasting with the electron-deficient pyridazine core. Thiophene’s aromaticity differs from pyridazine, altering electronic properties and conjugation pathways .
  • Applications: Potential use in conductive polymers or ligands for metal coordination.

Diethyl 5-Chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate

  • Structural Differences : Substitutes the pyridazine with a pyrazole ring, adds a chloro group at the 5-position, and a methyl group at the 1-position.
  • Impact on Properties :
    • The chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
    • Pyrazole’s lower aromatic stabilization energy compared to pyridazine may increase reactivity in cycloadditions .
  • Applications : Intermediate in agrochemicals or kinase inhibitors.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reactivity Features
Diethyl 6-methylpyridazine-3,4-dicarboxylate Pyridazine 6-methyl, 3,4-diethyl esters ~280 (estimated) Electron-deficient, ester hydrolysis
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate Pyridine 5-hydroxy, 6-methyl, 3,4-dimethyl esters 321.33 Polar, acid-sensitive hydroxyl
Diethyl 6-acetylpyrido-pyrazine dicarboxylate Pyrido-pyrazine 6-acetyl, dihydro, 7,7-diethyl esters 321.33 Fused-ring rigidity, ketone reactivity
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Thiophene 2,5-amino, 3,4-diethyl esters ~285 (estimated) Basic amino groups, sulfur aromaticity
Diethyl 5-chloro-1-methylpyrazole-3,4-dicarboxylate Pyrazole 5-chloro, 1-methyl, 3,4-diethyl esters 260.68 Electrophilic chloro, pyrazole reactivity

Biological Activity

Diethyl 6-methylpyridazine-3,4-dicarboxylate (C11H14N2O4) is a pyridazine derivative recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized through the reaction of 6-methylpyridazine-3,4-dicarboxylic acid with ethanol under reflux conditions. The resulting product is purified via recrystallization, yielding a compound that is utilized as an intermediate in the synthesis of more complex pyridazine derivatives.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors in biological systems. It can modulate enzyme activity and influence various biochemical pathways. The precise mechanisms depend on the structural characteristics of the derivatives formed from this compound.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to significant interactions with co-administered drugs, affecting their pharmacokinetics.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens. The exact mechanisms remain under investigation but may involve disruption of microbial metabolic processes.
  • Antioxidant Activity : Some studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

Case Studies and Research Findings

  • Study on CYP Enzyme Interaction :
    • A study highlighted the interaction profile of this compound with CYP1A2, demonstrating its potential to inhibit this enzyme significantly. This finding raises concerns regarding drug-drug interactions when co-administered with other medications metabolized by CYP1A2.
  • Antimicrobial Efficacy :
    • In vitro tests conducted on various bacterial strains showed that this compound exhibited varying degrees of antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Antioxidant Studies :
    • Research investigating the antioxidant capacity of this compound revealed that it scavenged free radicals effectively in vitro. This property suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits CYP1A2; affects drug metabolism
Antimicrobial PropertiesEffective against Gram-positive bacteria
Antioxidant ActivityScavenges free radicals

Q & A

Q. What are the standard synthetic routes for preparing diethyl 6-methylpyridazine-3,4-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation or substitution reactions. A common approach is the reaction of hydrazine derivatives with acetylene dicarboxylates under reflux in dioxane or ethanol. For example, analogous pyridazine dicarboxylates are synthesized by reacting hydrazides with dimethyl acetylene dicarboxylate in dioxane, followed by slow evaporation and crystallization . Optimization includes controlling temperature (reflux at ~100°C), solvent polarity, and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituents and confirm ester groups. For instance, ethyl ester protons appear as quartets (~4.3 ppm) and triplets (~1.3 ppm), while pyridazine ring protons resonate between 7.0–8.5 ppm .
  • IR Spectroscopy: Ester carbonyl (C=O) stretches at ~1720–1740 cm1^{-1} and pyridazine ring vibrations at ~1600 cm1^{-1} .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 281.1 for C11_{11}H14_{14}N2_2O4_4).

Q. What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer: The compound undergoes:

  • Hydrolysis: Ester groups hydrolyze to carboxylic acids under acidic/basic conditions (e.g., HCl/NaOH, 60°C), forming water-soluble derivatives for further functionalization .
  • Nucleophilic Substitution: The pyridazine ring reacts with amines or thiols at electron-deficient positions (e.g., C-3 or C-6) .
  • Coordination Chemistry: The dicarboxylate moiety can act as a ligand for metal ions, enabling applications in catalysis or materials science .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental data (e.g., bond lengths vs. spectroscopic observations)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic structures to validate experimental

  • Bond Length Analysis: Compare X-ray-derived bond lengths (e.g., C=O at ~1.21 Å) with DFT-optimized geometries .
  • Electronic Transitions: TD-DFT predicts UV-Vis absorption bands, resolving discrepancies between experimental spectra and proposed tautomeric forms .
  • Hydrogen Bonding: Non-covalent interactions (e.g., N–H···O) can be visualized using AIM theory to explain crystallization patterns .

Q. What strategies are recommended for refining crystal structures of this compound derivatives with twinning or disorder?

Methodological Answer:

  • SHELXL Refinement: Use the TWIN/BASF commands to handle twinning. For disordered groups, apply PART/SUMP constraints and isotropic displacement parameters .
  • ORTEP-3 Visualization: Generate thermal ellipsoid plots to identify poorly resolved regions. Adjust occupancy factors for disordered atoms iteratively .
  • Validation Tools: Check Rint_{int} (<0.05) and CCDC validation reports to ensure structural reliability .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

Methodological Answer:

  • Steric Effects: The methyl group at C-6 hinders electrophilic attack at adjacent positions, directing reactions to C-3 or C-5.
  • Electronic Effects: Electron-withdrawing ester groups activate the pyridazine ring for nucleophilic substitution. Frontier Molecular Orbital (FMO) analysis via DFT identifies nucleophilic/electrophilic sites .
  • Case Study: In thiocyanation reactions, the C-2 position is favored due to lower LUMO energy, as observed in analogous pyrrole dicarboxylates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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